molecular formula C18H17N3O3SD4 B602534 Rabeprazole-d4 CAS No. 934295-48-4

Rabeprazole-d4

Katalognummer: B602534
CAS-Nummer: 934295-48-4
Molekulargewicht: 363.47
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rabeprazole-d4 is a deuterated form of rabeprazole, a proton pump inhibitor used to reduce stomach acid production. It is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of drug metabolism and pharmacokinetics.

Wirkmechanismus

Target of Action

Rabeprazole-d4, also known as Rabeprazole D4, primarily targets the H+/K+ ATPase enzyme , also known as the gastric proton pump , in the parietal cells of the stomach . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively reduces the production of stomach acid .

Mode of Action

This compound is a prodrug, which means it is activated in the acidic environment of the stomach. Once activated, it inhibits the H+/K+ ATPase enzyme, thereby suppressing both basal and stimulated gastric acid secretion . This action is dose-dependent, meaning the degree of suppression increases with the dose of this compound .

Biochemical Pathways

The inhibition of the H+/K+ ATPase enzyme by this compound affects the biochemical pathway of gastric acid production. This leads to a decrease in stomach acidity, which can help in the healing of gastrointestinal ulcers and the management of gastroesophageal reflux disease (GERD) . Additionally, this compound has been shown to inhibit cell pyroptosis in gastric epithelial cells, leading to a decrease in the maturation and secretion of IL-1β and IL-18 .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties among proton pump inhibitors. Most importantly, its clearance is largely nonenzymatic and less dependent on the cytochrome P450 isoenzyme CYP2C19 than other drugs in its class . This results in greater consistency of pharmacokinetics across a wide range of patients, particularly those with different CYP2C19 genotypes .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion, which can lead to the healing of gastrointestinal ulcers and the alleviation of GERD symptoms . Additionally, it has been shown to inhibit cell pyroptosis in gastric epithelial cells, leading to a decrease in the maturation and secretion of IL-1β and IL-18 . This could potentially have implications for the treatment of conditions involving inflammation and cell death.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of Helicobacter pylori, a common pathogen in the development of peptic ulcers, can enhance the effect of proton pump inhibitors . Additionally, the pKa of this compound, which influences its accumulation at its site of action, can also affect its onset and potency .

Biochemische Analyse

Biochemical Properties

Rabeprazole-d4, like its parent compound Rabeprazole, interacts with the H+/K+ ATPase, an enzyme found on the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively reduces gastric acid secretion .

Cellular Effects

This compound has been shown to influence various cellular processes. . Pyroptosis is a form of programmed cell death that is associated with inflammation. This compound was found to inhibit this process, leading to a decrease in the secretion of inflammatory cytokines IL-1β and IL-18 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the H+/K+ ATPase enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the final transport of hydrogen ions into the gastric lumen, effectively reducing gastric acid secretion . This mechanism is selective and irreversible, making this compound an effective inhibitor of gastric acid production .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, studies on Rabeprazole suggest that its effects do not accumulate over time with continuous daily administration

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently unavailable. Studies on Rabeprazole have shown that its effects can vary with different dosages

Metabolic Pathways

This compound can then be further metabolized, both non-enzymatically and enzymatically

Subcellular Localization

Given its role as a proton pump inhibitor, it is likely that it localizes to the secretory surface of gastric parietal cells where the H+/K+ ATPase enzyme is found

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rabeprazole-d4 involves the incorporation of deuterium atoms into the rabeprazole molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process includes:

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield.

    Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Rabeprazole-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion of the sulfur atom in the molecule to a sulfoxide or sulfone.

    Reduction: Reduction of the sulfoxide group back to a sulfide.

    Substitution: Replacement of functional groups in the molecule with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Rabeprazole-d4 is widely used in scientific research for:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of rabeprazole in the body.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of rabeprazole.

    Drug Interaction Studies: Understanding how rabeprazole interacts with other drugs and its impact on drug efficacy and safety.

    Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.

Vergleich Mit ähnlichen Verbindungen

Rabeprazole-d4 is compared with other proton pump inhibitors such as:

    Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Lansoprazole: Similar to rabeprazole but with variations in its metabolic pathways and efficacy.

    Esomeprazole: The S-isomer of omeprazole, offering improved pharmacokinetics and efficacy in some patients.

Uniqueness

This compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and drug interaction research.

Biologische Aktivität

Rabeprazole-d4, a deuterated form of the proton pump inhibitor (PPI) rabeprazole, is primarily used for its role in reducing gastric acid secretion. This article explores the biological activity of this compound, including its pharmacodynamics, interactions, and therapeutic implications, supported by relevant research findings and data tables.

Overview of this compound

This compound is a stable isotope-labeled compound that serves as a tool for pharmacokinetic studies. It retains the core mechanism of action of rabeprazole, which involves the irreversible inhibition of the H+/K+-ATPase enzyme in gastric parietal cells. This inhibition leads to a significant decrease in gastric acid production, making it effective for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

The primary mechanism by which this compound exerts its effects is through:

  • Inhibition of H+/K+-ATPase : This action decreases the secretion of gastric acid.
  • Antibacterial Activity : Rabeprazole has demonstrated in vitro activity against Helicobacter pylori, a common pathogen associated with peptic ulcers. It inhibits bacterial urease and binds to various molecules on H. pylori, enhancing its antibacterial efficacy compared to other PPIs like omeprazole and lansoprazole .

Pharmacokinetics

Research indicates that this compound exhibits similar pharmacokinetic properties to rabeprazole, with rapid absorption and peak plasma concentrations occurring within 1-2 hours post-administration. Its half-life ranges from 1 to 2 hours, allowing for effective once-daily dosing in clinical settings .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
AbsorptionRapid (1-2 hours)
Half-life1-2 hours
Peak Plasma Concentration1-2 hours post-dose
BioavailabilityApproximately 52%

Clinical Efficacy

A study evaluating the efficacy of rabeprazole in patients with refractory reflux esophagitis found significant improvements in health-related quality of life and symptom relief when administered at doses of 10 mg or 20 mg twice daily over an 8-week period. The recurrence rate of erosive esophagitis was notably lower in patients treated with rabeprazole compared to those receiving standard once-daily PPI therapy .

Table 2: Clinical Outcomes with Rabeprazole Treatment

Treatment RegimenErosive Esophagitis Recurrence Rate (%)Quality of Life Improvement (SF-8)
Rabeprazole 10 mg b.i.d.9.7Significant improvement
Standard PPI (once daily)28.4Minimal improvement

In Vitro Studies

In vitro studies have shown that this compound exhibits potent antibacterial activity against H. pylori strains. The minimum inhibitory concentrations (MICs) were lower than those observed for other PPIs, suggesting that this compound may be particularly effective when used in combination therapies with antibiotics .

Table 3: In Vitro Activity Against H. pylori

CompoundMIC (µg/mL)Synergistic Effect with Antibiotics
This compoundLower than LPZ and OPZYes (with amoxicillin and clarithromycin)
LansoprazoleHigher than this compoundLimited synergy observed
OmeprazoleHigher than this compoundNo synergy

Safety Profile

The safety profile of this compound mirrors that of its parent compound, with most adverse effects being mild and transient. Commonly reported side effects include nausea, abdominal pain, and constipation . Long-term studies suggest that even extended use does not significantly increase the risk of serious complications .

Eigenschaften

IUPAC Name

4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i3D,4D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREYEVIYCVEVJK-ZDPIWEEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.